4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
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Description
4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide” contains a pyrimidine ring, which is a common structure in many biologically active molecules. Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in nucleic acid synthesis .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might interfere with nucleic acid synthesis and potentially have cytotoxic effects .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-3-1-12(2-4-14)13-9-16(22-10-13)18(25)21-6-7-24-11-23-15-5-8-27-17(15)19(24)26/h1-5,8-11,22H,6-7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYZLHIZQQDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.